3-Chlorobenzenesulfonyl isocyanate chemical structure and molecular weight
3-Chlorobenzenesulfonyl isocyanate chemical structure and molecular weight
An In-Depth Technical Guide to 3-Chlorobenzenesulfonyl Isocyanate for Advanced Research
Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, handling, and applications of 3-Chlorobenzenesulfonyl Isocyanate. This highly reactive electrophilic compound is a valuable building block in modern organic synthesis, enabling the introduction of the chlorobenzenesulfonamide moiety, a key pharmacophore in various therapeutic agents. This document provides an in-depth analysis of its reactivity, detailed experimental considerations, and its strategic role in the synthesis of complex molecules, grounded in authoritative scientific literature.
Introduction to 3-Chlorobenzenesulfonyl Isocyanate
3-Chlorobenzenesulfonyl isocyanate belongs to the class of sulfonyl isocyanates, which are distinguished by their exceptional reactivity. This reactivity stems from the presence of two powerful electron-withdrawing groups attached to the nitrogen atom: the chlorosulfonyl group (-SO₂Cl) and the isocyanate moiety (-N=C=O). The parent compound, chlorosulfonyl isocyanate (CSI), is one of the most reactive isocyanates known and has been a cornerstone of organic synthesis since its discovery.[1][2]
The subject of this guide, the 3-chloro-substituted aromatic analogue, combines the potent reactivity of the sulfonyl isocyanate functional group with the synthetic versatility of a chlorinated benzene ring. The chlorine atom at the meta-position provides a stable, yet reactive, handle for further molecular elaboration through reactions such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, making it a particularly strategic reagent in the design and synthesis of drug candidates and functional materials.[3]
Physicochemical Properties and Structural Data
A precise understanding of the physicochemical properties of 3-Chlorobenzenesulfonyl Isocyanate is fundamental for its safe handling and effective use in synthesis.
Chemical Structure and Molecular Formula
The structure consists of a benzene ring substituted with a chlorine atom at the 3-position and a sulfonyl isocyanate group at the 1-position.
Molecular Formula: C₇H₄ClNO₃S[4]
Diagram 1: Chemical Structure of 3-Chlorobenzenesulfonyl Isocyanate
Caption: 2D structure of 3-Chlorobenzenesulfonyl Isocyanate.
Quantitative Data and Identifiers
The key identifying and physical properties of 3-Chlorobenzenesulfonyl Isocyanate are summarized in the table below. This data is critical for reaction planning, purification, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 3-chlorobenzene-1-sulfonyl isocyanate | - |
| CAS Number | 68984-05-4 | [4] |
| Molecular Weight | 217.63 g/mol | [4] |
| Molecular Formula | C₇H₄ClNO₃S | [4] |
| SMILES | O=S(C1=CC=CC(Cl)=C1)(N=C=O)=O | [4] |
| MDL Number | MFCD16309989 | [4] |
Synthesis and Safe Handling
Given its high reactivity, both the synthesis and handling of 3-Chlorobenzenesulfonyl Isocyanate require meticulous attention to experimental conditions and safety protocols.
Synthetic Pathway
Arylsulfonyl isocyanates are typically synthesized from the corresponding sulfonamides. A common and effective industrial method involves the reaction of the sulfonamide with phosgene (or a phosgene equivalent like triphosgene) in an inert solvent, often with a catalyst.[5] The reaction proceeds by converting the sulfonamide into a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.
Diagram 2: General Synthesis of 3-Chlorobenzenesulfonyl Isocyanate
Caption: Plausible synthetic route from the corresponding sulfonamide.[5]
Safety and Handling Protocols
CAUTION: 3-Chlorobenzenesulfonyl Isocyanate is a corrosive, moisture-sensitive, and toxic compound. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and splash-proof safety goggles or a full-face shield.
-
Moisture Sensitivity: The isocyanate group reacts violently with water, releasing CO₂ gas and forming the corresponding sulfonamide. This can cause a dangerous pressure buildup in sealed containers.[6][7] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[9]
-
Spill Management: In case of a spill, absorb with an inert, non-combustible material like sand or vermiculite. Do not use water.[10]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Chlorobenzenesulfonyl Isocyanate is derived from its two highly electrophilic centers: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.
-
Primary Reactive Site: The isocyanate carbon is extremely electrophilic and is the primary site of attack by most nucleophiles. This reactivity is significantly enhanced by the adjacent sulfonyl group.[1]
-
Secondary Reactive Site: The sulfur atom can also undergo nucleophilic attack, leading to the displacement of the chloride ion. This reaction typically requires stronger nucleophiles or harsher conditions compared to reactions at the isocyanate carbon.
Reaction with Nucleophiles: A Predictable Pathway
The reaction with nucleophiles such as amines and alcohols is rapid, exothermic, and typically proceeds in a chemoselective manner at the isocyanate carbon.
Diagram 3: Reaction with a Primary Amine to form a Sulfonylurea
Caption: Mechanism for the formation of a sulfonylurea derivative.
Applications in Drug Discovery and Synthesis
The structural motifs derived from 3-Chlorobenzenesulfonyl Isocyanate are prevalent in medicinal chemistry. The resulting N-sulfonylureas and N-sulfonylcarbamates are key components of numerous biologically active compounds.
-
Synthesis of Sulfonylureas: This class of compounds is well-known in drug development, most notably as antidiabetic agents. The reaction of 3-Chlorobenzenesulfonyl Isocyanate with various amines provides a direct and efficient route to novel sulfonylurea libraries for screening.
-
Precursor to β-Lactams: In a powerful cycloaddition reaction, sulfonyl isocyanates react with alkenes to form N-sulfonyl-β-lactams.[11][12] These intermediates are precursors to β-lactams, the core structure of penicillin and cephalosporin antibiotics. Subsequent reductive or hydrolytic removal of the sulfonyl group yields the free N-H lactam.
-
Platform for Diversification: The "meta-chloro" substituent serves as a versatile anchor point for late-stage functionalization. For instance, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[13]
Experimental Protocol: Synthesis of a Sulfonylurea Derivative
This protocol provides a representative, self-validating procedure for the synthesis of a sulfonylurea derivative using 3-Chlorobenzenesulfonyl Isocyanate. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize N-((3-chlorophenyl)sulfonyl)-N'-(propyl)urea.
Materials:
-
3-Chlorobenzenesulfonyl Isocyanate (1.0 eq)
-
Propylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, addition funnel)
-
Magnetic stirrer
Protocol:
-
System Inerting (Causality: Preventing Hydrolysis): Assemble the reaction glassware and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). This step is critical to remove adsorbed water, which would otherwise rapidly decompose the starting material.
-
Reagent Preparation (Causality: Controlled Stoichiometry): In the inert atmosphere, dissolve 3-Chlorobenzenesulfonyl Isocyanate (e.g., 2.18 g, 10 mmol) in 20 mL of anhydrous DCM in the round-bottom flask. In a separate flask, prepare a solution of propylamine (0.62 g, 10.5 mmol) in 10 mL of anhydrous DCM.
-
Reaction Setup (Causality: Managing Exothermicity): Cool the isocyanate solution to 0 °C using an ice-water bath. Place the propylamine solution in the addition funnel. The reaction is highly exothermic; cooling prevents the formation of side products and ensures controlled addition.
-
Nucleophilic Addition (Causality: Ensuring Complete Reaction): Add the propylamine solution dropwise to the stirred isocyanate solution over 15-20 minutes, maintaining the internal temperature below 5 °C. The addition of a slight excess (1.05 eq) of the nucleophile ensures the complete consumption of the valuable isocyanate.
-
Reaction Monitoring and Completion (Causality: Self-Validation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting isocyanate. The formation of a white precipitate (the product) is often a visual indicator of reaction progress.
-
Workup and Isolation (Causality: Product Purification):
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary.
-
Dry the purified product under vacuum to yield the desired N-((3-chlorophenyl)sulfonyl)-N'-(propyl)urea.
-
Conclusion
3-Chlorobenzenesulfonyl Isocyanate is a potent and versatile reagent for advanced organic synthesis. Its high electrophilicity, coupled with the synthetic handle provided by the chlorine substituent, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its reactivity and strict adherence to anhydrous handling protocols are paramount to harnessing its full synthetic potential safely and effectively. The strategic application of this building block will undoubtedly continue to facilitate the discovery and development of novel, high-value chemical entities.
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Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorophenyl isocyanate.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.
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Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl isocyanate 97%.
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ChemicalBook. (n.d.). Chlorosulfonyl isocyanate CAS#: 1189-71-5.
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Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
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De, S. K. (2018). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Molecules, 23(11), 2948.
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Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
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Sigma-Aldrich. (n.d.). 2-Chlorobenzenesulfonyl isocyanate 90%.
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Sigma-Aldrich. (n.d.). 3-Chlorobenzenesulfonyl chloride 97%.
-
Georganics. (n.d.). 4-Chlorobenzenesulfonyl isocyanate.
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-
Chemam, F., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 777-787.
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Heasley, V. L., et al. (2007). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes. The Journal of Organic Chemistry, 72(23), 8847-8852.
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-
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University of Chile. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals, 16(11), 1599.
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